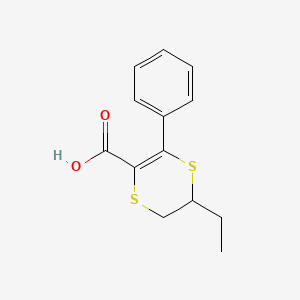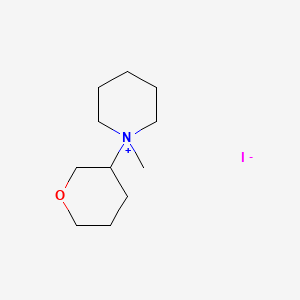![molecular formula C18H14F6N2O4S4 B14483830 1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] CAS No. 64437-67-8](/img/structure/B14483830.png)
1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] is a complex organic compound characterized by the presence of multiple functional groups, including nitro, trifluoromethyl, and ethylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] typically involves multiple steps, starting with the preparation of the benzene ring substituted with nitro, trifluoromethyl, and ethylsulfanyl groups. One common method involves electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with nitro and trifluoromethyl groups under specific conditions . The ethylsulfanyl groups are then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
化学反应分析
Types of Reactions
1,1’-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under high-temperature conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzene derivatives with nucleophiles replacing the ethylsulfanyl groups.
科学研究应用
1,1’-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1’-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and trifluoromethyl groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
相似化合物的比较
Similar Compounds
1,1’-Sulfanediylbis(pentafluorobenzene): A similar compound with fluorinated benzene rings and sulfur linkages.
1,1’-Sulfanediylbis[3,5,6-trifluoro-2,4-bis(trifluoromethyl)benzene]: Another compound with multiple trifluoromethyl groups and sulfur linkages.
Uniqueness
The presence of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various research and industrial purposes .
属性
CAS 编号 |
64437-67-8 |
|---|---|
分子式 |
C18H14F6N2O4S4 |
分子量 |
564.6 g/mol |
IUPAC 名称 |
2-ethylsulfanyl-1-[[2-ethylsulfanyl-3-nitro-5-(trifluoromethyl)phenyl]disulfanyl]-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C18H14F6N2O4S4/c1-3-31-15-11(25(27)28)5-9(17(19,20)21)7-13(15)33-34-14-8-10(18(22,23)24)6-12(26(29)30)16(14)32-4-2/h5-8H,3-4H2,1-2H3 |
InChI 键 |
PKLBQWQANOHVNJ-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C=C(C=C1SSC2=CC(=CC(=C2SCC)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


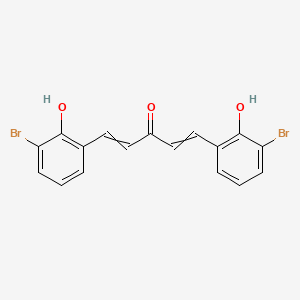
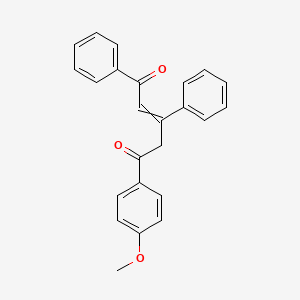
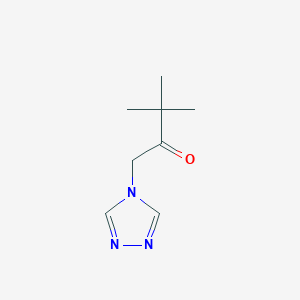
![3-[2-(4-Methoxyphenyl)ethyl]phenol](/img/structure/B14483756.png)


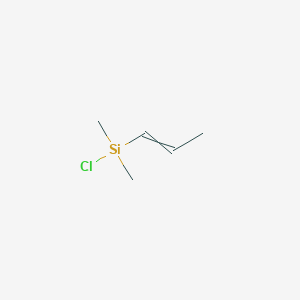
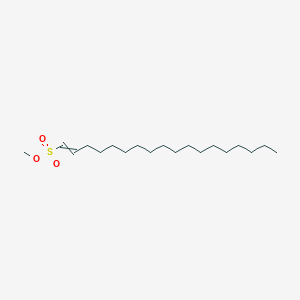
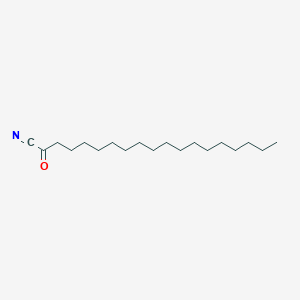
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)

![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)
